molecular formula C4H2Br2N2 B1357810 2,6-Dibromopyrazine CAS No. 23229-25-6

2,6-Dibromopyrazine

Cat. No.: B1357810
CAS No.: 23229-25-6
M. Wt: 237.88 g/mol
InChI Key: JXKQTRCEKQCAGH-UHFFFAOYSA-N
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Description

2,6-Dibromopyrazine is an organic compound with the molecular formula C4H2Br2N2. It is a derivative of pyrazine, where two bromine atoms are substituted at the 2 and 6 positions of the pyrazine ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dibromopyrazine can be synthesized through several methods. One common approach involves the bromination of pyrazine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the 2 and 6 positions .

Another method involves the use of 2,6-dichloropyrazine as a starting material, which is then subjected to a bromination reaction using bromide sources like hydrogen bromide or sodium bromide under reflux conditions. The reaction is carried out at temperatures ranging from 80°C to 150°C, followed by purification steps to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Industrial methods may also incorporate continuous flow reactors and advanced purification techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromopyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazine derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 2,6-dibromopyrazine depends on its specific application. In the context of organic synthesis, it acts as an electrophile in substitution reactions, where the bromine atoms are replaced by nucleophiles. In biological applications, it may interact with molecular targets such as enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dibromopyrazine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other brominated pyrazines and pyridines. Its selective bromination at the 2 and 6 positions makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

2,6-dibromopyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br2N2/c5-3-1-7-2-4(6)8-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKQTRCEKQCAGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80606049
Record name 2,6-Dibromopyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80606049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23229-25-6
Record name 2,6-Dibromopyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80606049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dibromopyrazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the challenges associated with the traditional synthesis of 2,6-diaminopyrazine, and how does the use of 2,6-Dibromopyrazine address these issues?

A: Traditional synthesis of 2,6-diaminopyrazine involved harsh reaction conditions, requiring temperatures as high as 200°C when using this compound as a starting material []. This method also resulted in a product that necessitated multiple recrystallizations for purification and exhibited instability. Research explored alternative routes to 2,6-diaminopyrazine, including ammonolysis of 2,6-dichloropyrazine and 2-amino-6-chloropyrazine. These methods proved advantageous, proceeding cleanly at lower temperatures (140°C in the case of 2,6-dichloropyrazine) []. This highlights the importance of exploring alternative synthetic routes to improve efficiency and product quality in chemical synthesis.

Q2: Can you elaborate on the reaction of 2,6-diaminopyrazine with 1,3-diiminoisoindoline and the resulting products?

A: Reacting 2,6-diaminopyrazine with 1,3-diiminoisoindoline yields various macrocyclic compounds depending on the reaction conditions and stoichiometry []. * Using a 1:1 molar ratio in good yield produces a macrocycle incorporating two molecules of each reactant []. * A three-unit compound arises when employing a 2:1 ratio of 2,6-diaminopyrazine to 1,3-diiminoisoindoline in dry n-butanol for 30 hours []. * Interestingly, the same three-unit compound is formed when using a 1:1 ratio of 2-amino-6-chloropyrazine and 1,3-diiminoisoindoline under similar conditions []. * When a 1:2 ratio of 2,6-diaminopyrazine and 1,3-diiminoisoindoline reacts in refluxing dry methanol for 60 hours, 2,6-bis-(1-iminoisoindolin-3-ylideneamino)pyrazine hemihydrate is obtained, which readily forms a nickel complex upon reaction with nickel acetate tetrahydrate in ethanol []. This variability in product formation showcases the versatility of these reactants and the potential for controlled synthesis of diverse macrocyclic structures by adjusting reaction parameters.

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